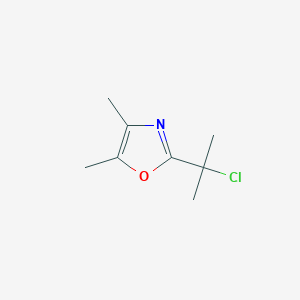
alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride is a chemical compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with dimethylamine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce different amines .
Wissenschaftliche Forschungsanwendungen
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter systems and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PRL-8-53: A nootropic compound with a similar structure but different functional groups.
Benzenemethanol, α-[1-(methylamino)ethyl]-: Another compound with a related structure but distinct properties.
Uniqueness
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
54490-86-7 |
|---|---|
Molekularformel |
C18H26Cl2N2O |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
[4-[[(1-hydroxy-1-phenylpropan-2-yl)azaniumyl]methyl]phenyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-14(18(21)16-7-5-4-6-8-16)19-13-15-9-11-17(12-10-15)20(2)3;;/h4-12,14,18-19,21H,13H2,1-3H3;2*1H |
InChI-Schlüssel |
RBAKAFYCBANCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]CC2=CC=C(C=C2)[NH+](C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)













